Product packaging for alpha-Chloro-3-nitrobenzaldoxime(Cat. No.:CAS No. 33512-94-6)

alpha-Chloro-3-nitrobenzaldoxime

Cat. No.: B2470303
CAS No.: 33512-94-6
M. Wt: 200.58
InChI Key: LSAGTJSJWCRWAZ-VQHVLOKHSA-N
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Description

Contextualization within the Field of Halogenated Oxime Chemistry

Halogenated oximes are a class of organic compounds characterized by the R₂C=NOH functional group, where one of the substituents on the carbon is a halogen. This family of compounds is diverse, ranging from the highly toxic chemical warfare agent Phosgene Oxime (Cl₂CNOH) to valuable synthetic intermediates. niscair.res.in In synthetic organic chemistry, α-chlorooximes, such as alpha-chloro-3-nitrobenzaldoxime, are particularly noteworthy. The presence of the chlorine atom on the carbon atom of the oxime functionality makes them excellent leaving groups in base-induced elimination reactions, facilitating the formation of nitrile oxides. nih.govnih.gov This reactivity is a cornerstone of their utility, enabling chemists to access a wide array of heterocyclic structures that form the core of many pharmaceutical and agrochemical products. ajpp.in

Significance of the 3-Nitro and Alpha-Chloro Substituents in Aldoxime Systems

The chemical behavior of this compound is profoundly influenced by its two key substituents: the alpha-chloro group and the 3-nitro group.

The alpha-chloro substituent is the primary driver of the compound's utility as a nitrile oxide precursor. In the presence of a base, such as triethylamine (B128534) or an inorganic base, the acidic hydroxyl proton of the oxime is removed. This is followed by the elimination of hydrogen chloride (HCl) to generate the corresponding nitrile oxide. This in-situ generation is crucial as nitrile oxides are often unstable and cannot be isolated easily.

The 3-nitro substituent on the benzene (B151609) ring plays a significant electronic role. As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly in this context, it increases the acidity of the oxime proton. nih.gov This makes the initial deprotonation step in the formation of the nitrile oxide more facile, often allowing the reaction to proceed under milder conditions. Furthermore, the electron-withdrawing nature of the nitro group influences the frontier molecular orbitals (FMOs) of the resulting nitrile oxide, which in turn affects the regioselectivity of its subsequent cycloaddition reactions. nih.govmdpi.com Computational studies on similar nitro-substituted nitrile oxides have shown that these reactions are typically polar, one-step processes. mdpi.com

Overview of Research Trajectories for N-hydroxy-3-nitrobenzenecarboximidoyl chloride

The principal research trajectory for N-hydroxy-3-nitrobenzenecarboximidoyl chloride is its application as a stable precursor for 3-nitrobenzonitrile (B78329) oxide in the synthesis of heterocyclic compounds. The most prominent application is in [3+2] cycloaddition reactions. nih.gov This reaction involves the 1,3-dipolar nitrile oxide reacting with a dipolarophile (typically an alkene or an alkyne) to form a five-membered heterocycle.

When reacted with alkenes, the cycloaddition yields 3-(3-nitrophenyl)-substituted isoxazolines. If an alkyne is used as the dipolarophile, the corresponding product is a 3-(3-nitrophenyl)-substituted isoxazole (B147169). These isoxazole and isoxazoline (B3343090) moieties are prevalent in a vast number of biologically active compounds, exhibiting activities such as antibacterial, antifungal, and anti-inflammatory properties. nih.govajpp.in

The research focuses on expanding the scope of this reaction by employing a diverse range of dipolarophiles to generate extensive libraries of novel heterocyclic compounds for biological screening. The reaction conditions are often mild, and the regioselectivity of the cycloaddition is a subject of both experimental and theoretical investigation. mdpi.comorganic-chemistry.org

Below is a data table illustrating the typical application of N-hydroxy-3-nitrobenzenecarboximidoyl chloride in the synthesis of isoxazole and isoxazoline derivatives. The data is representative of the types of transformations this compound undergoes.

PrecursorDipolarophileBase/CatalystSolventProductTypical Yield (%)
N-hydroxy-3-nitrobenzenecarboximidoyl chloridePhenylacetyleneTriethylamineTetrahydrofuran (THF)3-(3-Nitrophenyl)-5-phenylisoxazole85-95
N-hydroxy-3-nitrobenzenecarboximidoyl chlorideStyreneTriethylamineDichloromethane (DCM)3-(3-Nitrophenyl)-5-phenyl-4,5-dihydroisoxazole80-90
N-hydroxy-3-nitrobenzenecarboximidoyl chloridePropargyl alcoholCopper(I) catalystDichloromethane (DCM)(3-(3-Nitrophenyl)isoxazol-5-yl)methanol75-85
N-hydroxy-3-nitrobenzenecarboximidoyl chlorideN-PhenylmaleimideTriethylamineChloroform2-Phenyl-5-(3-nitrophenyl)-3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-4,6-dione90-98

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O3 B2470303 alpha-Chloro-3-nitrobenzaldoxime CAS No. 33512-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGTJSJWCRWAZ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-94-6
Record name 33512-94-6
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Advanced Synthetic Methodologies for Alpha Chloro 3 Nitrobenzaldoxime

Regioselective Synthesis from Precursors

The most direct routes to alpha-chloro-3-nitrobenzaldoxime rely on the modification of carefully chosen precursor molecules. These methods are designed to install the required chloro and oxime functionalities onto the 3-nitrobenzene scaffold with high selectivity.

Chlorination Reactions of 3-Nitrobenzaldoxime (e.g., using N-chlorosuccinimide)

A primary method for synthesizing this compound is the direct chlorination of its immediate precursor, 3-nitrobenzaldoxime. This transformation targets the carbon atom of the oxime group (C=NOH).

N-Chlorosuccinimide (NCS) is a widely used reagent for such chlorinations. organic-chemistry.org It serves as an effective source of electrophilic chlorine for a variety of substrates. organic-chemistry.org The reaction mechanism typically involves the attack of the oxime on the chlorine atom of NCS. For less reactive substrates, such as those containing deactivating groups like the nitro group present in 3-nitrobenzaldoxime, the reaction may require activation. commonorganicchemistry.com The use of acid catalysts like trifluoromethanesulfonic acid or a mixture of boron trifluoride and water (BF3-H2O) can enhance the electrophilic character of the chlorinating agent, facilitating the reaction with deactivated aromatic systems. organic-chemistry.org In some cases, the reaction can be initiated by the in-situ generation of molecular chlorine (Cl2) from NCS, particularly in the presence of HCl, which then acts as the active chlorinating species. ed.ac.uk

Derivation from 3-Nitrobenzaldehyde (B41214) via Oxime Formation

An alternative and common two-step approach begins with 3-nitrobenzaldehyde. This method first involves the synthesis of the aldehyde, followed by its conversion to the corresponding oxime.

The precursor, 3-nitrobenzaldehyde, is primarily synthesized through the electrophilic nitration of benzaldehyde (B42025). wikipedia.orgijpsonline.com This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). oc-praktikum.dechemicalbook.com The aldehyde group is a meta-directing deactivator, leading to the preferential formation of the meta-substituted product. The product distribution for the mononitration of benzaldehyde is approximately 72% for the meta isomer, with smaller amounts of the ortho (19%) and para (9%) isomers being formed. wikipedia.org

Once 3-nitrobenzaldehyde is obtained and purified, it undergoes a condensation reaction with hydroxylamine (B1172632) (NH2OH) to form 3-nitrobenzaldoxime. rsc.orgrsc.org This is a standard and efficient method for converting aldehydes into aldoximes. The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime.

Synthetic StepStarting MaterialKey ReagentsProduct
NitrationBenzaldehydeConc. HNO3, Conc. H2SO43-Nitrobenzaldehyde
Oxime Formation3-NitrobenzaldehydeHydroxylamine (NH2OH)3-Nitrobenzaldoxime
Chlorination3-NitrobenzaldoximeN-Chlorosuccinimide (NCS)This compound

Exploration of Alternative Synthetic Pathways

Beyond the direct precursor-based methods, research into alternative synthetic routes provides pathways to structurally related compounds and offers insights into novel chemical transformations.

Investigation of Organomercury-Mediated Approaches (e.g., from 2-chloro-6-nitrotoluene (B1664060) mercuric oxide compounds for related isomers)

Organomercury compounds have historically been used in organic synthesis, although their application has diminished due to toxicity concerns. In the context of synthesizing substituted benzaldehyde isomers, specific pathways involving organomercury intermediates have been explored. For instance, the synthesis of related isomers could potentially be approached through precursors like chloro-nitrotoluenes. However, specific, well-documented organomercury-mediated approaches for the direct synthesis of this compound are not prevalent in recent literature, suggesting this may be a less common or outdated strategy compared to modern catalytic methods.

Advanced Cycloaddition Strategies for Structurally Related Aldoximes

Advanced cycloaddition reactions represent a powerful tool in modern organic synthesis for constructing complex heterocyclic structures. rsc.org Aldoximes are excellent precursors for generating nitrile oxides in situ, which are highly reactive 1,3-dipoles. tandfonline.com These nitrile oxides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. tandfonline.com

The oxidation of the aldoxime to the nitrile oxide can be achieved using various oxidants, including diacetoxyiodobenzene (B1259982) (DIB) or a combination of Oxone and sodium chloride. tandfonline.comresearchgate.net This strategy has been successfully applied to a wide range of aromatic and aliphatic aldoximes. tandfonline.com While this method does not directly produce this compound, it is a key strategy for synthesizing structurally related compounds and demonstrates the versatility of the aldoxime functional group as a synthetic intermediate. researchgate.netresearchgate.net

Stereochemical Control in Synthesis: E/Z Isomerism Considerations

The presence of a carbon-nitrogen double bond (C=N) in this compound results in the possibility of geometric isomerism. Due to the restricted rotation around this double bond, two different spatial arrangements, known as E and Z isomers, can exist. studymind.co.uk

The designation of these isomers follows the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For the C=N bond in this compound:

At the carbon atom , the two substituents are a chlorine atom (Cl) and a 3-nitrophenyl group. Chlorine has a higher atomic number than the carbon of the phenyl ring, so Cl is the high-priority group.

At the nitrogen atom , the two substituents are a hydroxyl group (OH) and a lone pair of electrons. Oxygen has a higher atomic number than the lone pair (which is assigned an atomic number of 0), making the OH group the high-priority substituent.

Based on these assignments:

The Z-isomer (from the German zusammen, meaning "together") has the high-priority groups (Cl and OH) on the same side of the C=N double bond. libretexts.org

The E-isomer (from the German entgegen, meaning "opposite") has the high-priority groups (Cl and OH) on opposite sides of the C=N double bond. youtube.com

Controlling the stereochemical outcome of the synthesis to selectively produce either the E or Z isomer is a significant challenge that depends on the reaction conditions, including solvent, temperature, and the specific reagents used during the chlorination or formation of the oxime.

Spectroscopic and Structural Elucidation of Alpha Chloro 3 Nitrobenzaldoxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For alpha-Chloro-3-nitrobenzaldoxime, ¹H and ¹³C NMR spectroscopy, along with advanced NMR techniques, are instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the oxime hydroxyl proton. The aromatic region of the spectrum is influenced by the electron-withdrawing effects of both the nitro group (NO₂) and the chloro-oxime group (-C(Cl)=NOH).

The protons on the benzene (B151609) ring are anticipated to appear in the downfield region, typically between δ 7.5 and 8.7 ppm. chemicalbook.comoxinst.com The specific chemical shifts and splitting patterns are dictated by their position relative to the substituents.

The proton positioned between the two electron-withdrawing groups is expected to be the most deshielded.

Protons ortho and para to the nitro group will also experience significant deshielding. chemicalbook.com

The coupling between adjacent aromatic protons typically results in doublets and triplets, allowing for the assignment of each proton. oxinst.com

The hydroxyl proton (-OH) of the oxime group generally appears as a broad singlet. Its chemical shift can vary depending on factors such as solvent and concentration, which affect hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for the Aromatic Protons of this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-2 ~8.6-8.7 Singlet (or narrow triplet)
H-4 ~8.2-8.4 Doublet of doublets
H-5 ~7.6-7.8 Triplet
H-6 ~7.9-8.1 Doublet of doublets

Note: These are predicted values based on the analysis of similar structures like 3-nitrobenzaldehyde (B41214) and 2-nitrobenzaldoxime. Actual experimental values may vary. chemicalbook.comoxinst.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbon of the oxime group and the six carbons of the aromatic ring.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bonded to the nitro group (C-3) and the carbon bonded to the chloro-oxime group (C-1) are expected to be significantly deshielded. The signals for the quaternary carbons (C-1 and C-3) are often observed with lower intensity. oxinst.com

Oxime Carbon: The carbon atom of the C=N double bond (C-7) is anticipated to resonate at a characteristic downfield position, typically in the range of δ 145-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (ppm)
C-1 ~133-135
C-2 ~123-125
C-3 ~147-149
C-4 ~129-131
C-5 ~120-122
C-6 ~131-133

Note: Predicted values are based on data from analogous compounds. Quaternary carbons (C-1, C-3) typically show weaker signals. oxinst.com

Application of Advanced NMR Techniques for Structural Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, advanced two-dimensional (2D) NMR techniques are essential for unambiguous structural confirmation. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity of the aromatic protons by identifying which protons are spin-coupled to each other. ipb.pt This helps in definitively assigning the signals for H-4, H-5, and H-6.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation technique reveals long-range couplings (typically over two to three bonds). It would be crucial for connecting the aromatic protons to their directly bonded carbons and, importantly, for confirming the attachment of the chloro-oxime group to the C-1 position of the benzene ring by observing correlations between H-2 or H-6 and the C=N carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the stereochemistry (E/Z configuration) of the oxime. This is achieved by observing through-space correlations between the oxime -OH proton and the protons on the aromatic ring. For instance, a spatial proximity between the -OH proton and the H-2 proton would suggest a specific geometric isomer. ipb.pt

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of O-H and N-O Stretching Vibrations

The IR spectrum of this compound would show characteristic bands for the oxime and nitro functional groups.

O-H Stretch: The hydroxyl group of the oxime gives rise to a stretching vibration (νO-H). In the solid state, this typically appears as a broad absorption band in the region of 3100-3300 cm⁻¹ due to intermolecular hydrogen bonding. cdnsciencepub.com In dilute solutions, a sharper, unassociated O-H band may be observed around 3500-3600 cm⁻¹. cdnsciencepub.com

N-O Stretch: The N-O stretching vibration (νN-O) of the oxime group is typically found in the 930-960 cm⁻¹ region. cdnsciencepub.comresearchgate.net

NO₂ Stretches: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch typically near 1525 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. cdnsciencepub.com

Identification of Characteristic Carbon-Nitrogen Double Bond (C=N) Frequencies

The carbon-nitrogen double bond (C=N) of the oxime functional group has a characteristic stretching frequency. This absorption band is typically of medium intensity and is expected to appear in the range of 1640-1680 cm⁻¹. cdnsciencepub.comresearchgate.net This band confirms the presence of the imine-like functionality within the molecule's structure.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
Oxime O-H Stretching (H-bonded) ~3100-3300 (broad) cdnsciencepub.com
Aromatic C-H Stretching ~3000-3100
Oxime C=N Stretching ~1640-1680 cdnsciencepub.comresearchgate.net
Nitro N=O Asymmetric Stretching ~1525 cdnsciencepub.com
Nitro N=O Symmetric Stretching ~1345 cdnsciencepub.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide currently unavailable insights into the structural characteristics of this compound.

A single-crystal X-ray diffraction analysis would yield the precise bond lengths, bond angles, and torsion angles of the this compound molecule. This data is crucial for defining its specific molecular geometry and conformational preferences in the solid state. For instance, the analysis would reveal the planarity of the benzene ring, the orientation of the nitro group relative to the ring, and the stereochemistry around the oxime C=N double bond. Without experimental data, a table of these structural parameters cannot be generated.

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from an X-ray diffraction experiment.

Elemental Composition Analysis

Elemental analysis is an experimental technique used to determine the percentage composition of elements in a compound. For this compound, with the molecular formula C₇H₅ClN₂O₃, the theoretical elemental composition can be calculated based on its atomic weights. However, experimentally determined values from a published analysis are not available. The theoretical percentages are presented in the table below.

ElementSymbolTheoretical Percentage (%)
CarbonC42.12
HydrogenH2.52
ChlorineCl17.77
NitrogenN14.04
OxygenO23.55

Reaction Mechanisms and Chemical Transformations of Alpha Chloro 3 Nitrobenzaldoxime

Transformations Involving the Oxime Moiety

The carbon-nitrogen double bond and the associated hydroxyl and chloro groups of alpha-Chloro-3-nitrobenzaldoxime are the primary sites for several classical organic rearrangements and transformations.

Beckmann Rearrangement Pathways and Product Derivatization

The Beckmann rearrangement is a well-known reaction that transforms an oxime into an amide or a nitrile under acidic conditions. byjus.comaakash.ac.in The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, a role fulfilled by the chlorine atom in this compound, which is also known as N-hydroxy-3-nitrobenzenecarboximidoyl chloride.

The rearrangement proceeds through the migration of the group positioned anti to the leaving group on the nitrogen atom. wikipedia.orgalfa-chemistry.com For aldoximes, the substituent anti to the leaving group is typically a hydrogen atom. The migration of this hydrogen atom followed by the loss of the chloride ion leads to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, but for aldoximes, the more common pathway is a competing Beckmann fragmentation. wikipedia.org This fragmentation typically results in the formation of a nitrile. masterorganicchemistry.com

In the case of this compound, the expected primary product of a Beckmann-type reaction would be 3-nitrobenzonitrile (B78329).

Mechanism of Beckmann Fragmentation to Nitrile:

Leaving Group Departure: The chlorine atom on the imidoyl chloride is already an effective leaving group, so protonation is not required as it would be for a standard oxime.

Hydrogen Migration and Fragmentation: The hydrogen atom migrates to the nitrogen, leading to the concerted cleavage of the N-Cl bond. This process results in the formation of 3-nitrobenzonitrile and hydrochloric acid.

While less common for aldoximes, a formal rearrangement to a primary amide (3-nitroformamide) could be envisioned, but fragmentation to the nitrile is generally the favored pathway. wikipedia.org Various acidic catalysts are known to promote the Beckmann rearrangement, including sulfuric acid, phosphorus pentachloride, and thionyl chloride. wikipedia.org

Neber Rearrangement and Alpha-Amino Ketone Formation

The Neber rearrangement is a base-catalyzed reaction that converts a ketoxime into an alpha-amino ketone. wikipedia.org The established mechanism involves several key steps:

Activation: The oxime's hydroxyl group is first converted into a better leaving group, typically a tosylate or mesylate.

Carbanion Formation: A strong base removes a proton from the alpha-carbon, generating a carbanion.

Azirine Formation: The carbanion displaces the leaving group in an intramolecular nucleophilic substitution, forming a transient 2H-azirine intermediate. organicreactions.org

Hydrolysis: The azirine intermediate is then hydrolyzed by water to yield the final alpha-amino ketone product. wikipedia.org

Crucially, the Neber rearrangement is characteristic of ketoximes , which possess an alpha-carbon with at least one proton that can be abstracted to form a carbanion. wikipedia.org The subject compound, this compound, is an aldoxime derivative. It lacks a second alkyl or aryl group on the oxime carbon; instead, it has a hydrogen atom. Therefore, the initial deprotonation at the alpha-carbon to form a carbanion is not a feasible step. Consequently, this compound does not undergo the Neber rearrangement to form an alpha-amino ketone. The Beckmann rearrangement or fragmentation remains its primary rearrangement pathway. wikipedia.org

Dehydration to Nitriles: Mechanistic Investigations and Catalytic Approaches (e.g., using SnCl₄)

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. While this compound is a hydroximoyl chloride (an activated form of an oxime), the dehydration process is best understood by considering its parent compound, 3-nitrobenzaldoxime. Numerous reagents and catalysts can effect this transformation.

Lewis acids such as tin(IV) chloride (SnCl₄) are effective catalysts for the dehydration of aldoximes. The proposed mechanism involves the following steps:

Lewis Acid Coordination: The Lewis acidic SnCl₄ coordinates to the oxygen atom of the oxime's hydroxyl group. This coordination makes the hydroxyl group a much better leaving group.

Elimination: A base, which can be a solvent molecule or the chloride ion from the catalyst, abstracts the proton from the hydroxyl group, while simultaneously, the proton on the oxime carbon is removed. This concerted elimination process leads to the formation of the nitrile, water, and regeneration of the catalyst.

This method is valued for its efficiency and applicability to a range of substituted aldoximes.

Aldoxime PrecursorCatalyst/ReagentProductTypical Conditions
3-NitrobenzaldoximeSnCl₄3-NitrobenzonitrileHeating, solvent-free
BenzaldoximeSOCl₂BenzonitrileReflux in ether
4-MethoxybenzaldoximeP₂O₅4-MethoxybenzonitrileHeating
General AldoximeAcetic AnhydrideCorresponding NitrileHeating

Hydrolysis and Reversibility Studies

Hydroximoyl chlorides, such as this compound, are susceptible to hydrolysis. The reaction involves the nucleophilic substitution of the chlorine atom by water. The mechanism is analogous to the hydrolysis of other imidoyl chlorides and involves the addition of water to the carbon-nitrogen double bond.

Mechanism of Hydrolysis:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the C=N bond. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination: The chloride ion is eliminated, and the C=N double bond is reformed transiently.

Tautomerization & Further Hydrolysis: The initial product is a hydroxamic acid, which can be unstable and may undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylic acid (3-nitrobenzoic acid) and hydroxylamine (B1172632) hydrochloride.

The formation of an oxime from an aldehyde and hydroxylamine is a reversible reaction. Under acidic conditions, the equilibrium can be shifted back towards the aldehyde and hydroxylamine. Therefore, the hydrolysis of this compound can be considered a facet of this broader equilibrium, ultimately leading to 3-nitrobenzaldehyde (B41214) and hydroxylamine derivatives, or under more vigorous conditions, 3-nitrobenzoic acid.

Reactivity at the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo various transformations, most notably reduction.

Reduction Pathways to Amino Derivatives

The reduction of the nitro group on the benzene (B151609) ring of this compound to an amino group is a key transformation that significantly alters the molecule's electronic properties. This reduction can be achieved using a variety of reagents and typically proceeds through intermediate stages. wikipedia.org

The specific product obtained often depends on the reducing agent used and the reaction conditions.

Complete Reduction to Amine: Strong reducing conditions, such as catalytic hydrogenation or the use of metals in acid, typically lead to the full reduction to the corresponding amine, 3-amino-alpha-chlorobenzaldoxime.

Partial Reduction to Hydroxylamine: Milder or more controlled conditions can sometimes be used to isolate the hydroxylamine intermediate, 3-(hydroxylamino)-alpha-chlorobenzaldoxime. wikipedia.orgmdpi.com

Reducing AgentTypical ProductNotes
H₂ / Pd, Pt, or NiAmino derivativeA common and clean method for complete reduction. masterorganicchemistry.comcommonorganicchemistry.com
Fe, Sn, or Zn in acid (e.g., HCl)Amino derivativeClassic method for nitro group reduction, widely used in industry. masterorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amino derivativeA milder metal-based reduction. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Amino derivativeUseful for selective reductions in some contexts.
Zinc dust / NH₄ClHydroxylamino derivativeConditions often favoring partial reduction to the hydroxylamine stage. wikipedia.org

Exploration of Other Nitro Group Transformations

Beyond simple reduction, the nitro group of this compound can participate in other significant transformations, offering pathways to novel molecular architectures.

Transformation to Nitrones: The nitro group can be converted into a nitrone functionality. Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net The synthesis of nitrones from nitro compounds can be achieved through various methods, including catalytic oxidations and condensation reactions. researchgate.net

Radical Hydroamination: A notable transformation is the radical-mediated hydroamination of alkenes using nitroarenes as the nitrogen source. thieme.deresearchgate.net This reaction allows for the formation of C-N bonds and the synthesis of complex amines. The process is often catalyzed by transition metals, such as iron, and involves radical intermediates. researchgate.netresearchgate.net While direct examples involving this compound are not prevalent in the literature, the general mechanism provides a plausible route for its application in such transformations.

TransformationReagents/ConditionsProduct TypeReference
Nitrone FormationCatalytic Oxidation/CondensationNitrones researchgate.net
Radical HydroaminationAlkene, Fe-catalyst, Reducing agentComplex Amines thieme.deresearchgate.netresearchgate.net

Halogen-Mediated Reactivity

The presence of a chlorine atom at the alpha position to the oxime group significantly influences the molecule's reactivity, providing a handle for nucleophilic substitution and enhancing the electrophilicity of the carbon center.

Nucleophilic Substitution Reactions at the Alpha-Chloro Center

The alpha-chloro group is susceptible to displacement by various nucleophiles. This reactivity is fundamental to the construction of more complex molecular frameworks and heterocyclic systems. The reaction of alpha-halo oximes with nucleophiles is a well-established method for the synthesis of diverse heterocyclic compounds. researchgate.netclockss.org For instance, the reaction with appropriate nucleophiles can lead to the formation of isoxazolines and other five-membered ring systems. clockss.org

NucleophileProduct TypePotential Heterocycle
AminesSubstituted Oximes-
ThiolatesThio-substituted Oximes-
AzidesAzido-substituted OximesTetrazoles
EnolatesC-C bond formationIsoxazoles

Electrophilic Enhancement and Subsequent Derivatization

The chlorine atom enhances the electrophilic character of the adjacent carbon, making it more susceptible to attack by nucleophiles. This enhanced electrophilicity is a key feature in the derivatization of alpha-chloro oximes. A common transformation is the conversion of the alpha-chloro oxime to a benzohydroximoyl chloride. nih.gov These intermediates are precursors to nitrile oxides, which are highly reactive 1,3-dipoles used in cycloaddition reactions. organic-chemistry.orglucp.netubc.canih.govacs.org

Furthermore, derivatization can be achieved using reagents like benzoyl chloride. Benzoyl chloride derivatization is a technique used to enhance the analysis of small molecules by increasing their hydrophobicity and improving their chromatographic and mass spectrometric properties. chromatographyonline.comnih.govnih.govresearchwithrowan.com This approach could be applied to this compound to facilitate its characterization and quantification in complex mixtures.

Advanced Organic Reactions

The oxime functionality and the nitro group can undergo a variety of advanced organic reactions, including oxidation and reduction, leading to a wide array of chemical entities.

Oxidation Reactions of the Oxime Functionality

The oxime group of this compound can be oxidized to generate highly reactive intermediates.

Oxidation to Benzohydroximinoyl Chlorides: A common oxidation reaction involves the use of N-chlorosuccinimide (NCS) to convert benzaldoximes into benzohydroximoyl chlorides. nih.gov This reaction is known to be exothermic and can have an induction period, which requires careful control on a larger scale. researchgate.netglobalresearchonline.net

Peroxidase-Catalyzed Oxidation: Enzymatic oxidation using peroxidases, such as horseradish peroxidase (HRP), offers a green alternative for the transformation of oximes. researchgate.net These enzymes can catalyze the oxidation of aromatic oximes in the presence of hydrogen peroxide. researchgate.netnih.gov

Oxidation with Hypervalent Iodine Reagents: Hypervalent iodine reagents, such as iodobenzene diacetate (DIB), are efficient oxidants for the conversion of aldoximes to nitrile oxides. organic-chemistry.orglucp.netubc.caacs.org These nitrile oxides can then be trapped in situ with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. nih.gov This method is versatile and can be performed under mild conditions.

Oxidizing AgentProductFurther ReactionsReferences
N-Chlorosuccinimide (NCS)Benzohydroximoyl ChlorideFormation of Nitrile Oxides nih.govresearchgate.netglobalresearchonline.net
Peroxidases (e.g., HRP)Oxidized Oxime Products- researchgate.netresearchgate.netnih.gov
Hypervalent Iodine Reagents (e.g., DIB)Nitrile Oxide1,3-Dipolar Cycloadditions organic-chemistry.orglucp.netubc.canih.govacs.org

Reduction Reactions to Amine Systems

The reduction of the nitro group is a fundamental transformation that leads to the corresponding amine, a valuable building block in medicinal and materials chemistry. The presence of other reducible functional groups (oxime and chloro) necessitates careful selection of the reducing agent to achieve the desired chemoselectivity.

A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.orgnih.gov Catalytic hydrogenation over metals like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com However, these conditions may also reduce the oxime and potentially cleave the C-Cl bond.

For more selective reductions, other reagents can be utilized. organic-chemistry.org The use of metallic iron powder in water offers a mild and chemoselective method for the reduction of nitroarenes to aromatic amines. This system has been shown to tolerate other reducible functional groups such as nitriles, alkenes, and esters. Tin(II) chloride (SnCl2) is another mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other functionalities. commonorganicchemistry.com

Enzymatic reductions using nitroreductases can also achieve chemoselective reduction of the nitro group to a hydroxylamino group. nih.govnih.gov This transformation is part of the biodegradation pathway of some nitroaromatic compounds. nih.gov

Reducing SystemSelectivityProductReferences
Catalytic Hydrogenation (e.g., H2/Pd-C)May reduce nitro, oxime, and C-Cl bondAmine, other reduction products commonorganicchemistry.comacs.orgscconline.orggoogle.com
Iron powder in waterHigh chemoselectivity for nitro groupAromatic Amine
Tin(II) Chloride (SnCl2)Mild and selective for nitro groupAromatic Amine commonorganicchemistry.com
Silver/TiO2 Catalyst with NaBH4Chemoselective for nitro groupAryl Amine nih.gov
NitroreductasesChemoselective to hydroxylamino groupHydroxylaminophenol nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions

The most prominent reaction of this compound is its role as a precursor to 3-nitrobenzonitrile oxide, a 1,3-dipole. Upon treatment with a non-nucleophilic base, such as triethylamine (B128534), this compound undergoes dehydrochlorination to generate the nitrile oxide in situ. This intermediate readily participates in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with various dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocyclic rings. wikipedia.orgthieme-connect.denih.gov

This reaction is a concerted, pericyclic process that leads to the stereoselective and regioselective synthesis of isoxazolines (from alkenes) and isoxazoles (from alkynes). wikipedia.orgchesci.com The regioselectivity is governed by the frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile. mdpi.com Generally, the reaction between an aryl nitrile oxide and a terminal alkyne or alkene yields the 3-aryl-5-substituted isoxazole (B147169) or isoxazoline (B3343090), respectively. mdpi.comnih.gov

The resulting isoxazole and isoxazoline derivatives are valuable scaffolds in medicinal chemistry and serve as versatile intermediates for further synthetic transformations. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with 3-Nitrobenzonitrile Oxide

Dipolarophile Base/Solvent Product Yield (%)
Phenylacetylene Triethylamine / Chloroform 3-(3-Nitrophenyl)-5-phenylisoxazole ~85
Styrene Triethylamine / Toluene 3-(3-Nitrophenyl)-5-phenyl-4,5-dihydroisoxazole ~90
Methyl propiolate Triethylamine / Benzene Methyl 3-(3-nitrophenyl)isoxazole-5-carboxylate ~78
Norbornene Triethylamine / Dichloromethane Exo-3-(3-nitrophenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazole ~92

Reactions with "Sulfene" Species leading to Sulfonate Ester Formation

The reaction of this compound or its derived nitrile oxide with sulfene (H₂C=SO₂) is not a widely documented transformation in the surveyed chemical literature. Sulfenes are highly reactive intermediates typically generated in situ from methanesulfonyl chloride and a base. They are known to participate in [2+2] cycloadditions with electron-rich olefins and enamines. While nitrile oxides are known 1,3-dipoles, their specific cycloaddition or reaction with sulfenes to form sulfonate esters is not a standard or commonly reported reaction pathway. Theoretical explorations could postulate a potential [3+2] cycloaddition between the nitrile oxide and the S=O bond of sulfene, but experimental evidence for such a transformation involving this compound is scarce.

Aminolysis Reactions for Novel Molecular Scaffold Construction

Aminolysis is a chemical reaction where a molecule is split by reaction with an amine. ucla.edu Hydroxamoyl chlorides, such as this compound, can undergo aminolysis when treated with primary or secondary amines. The reaction proceeds via a nucleophilic substitution mechanism at the carbon atom of the C=N bond. youtube.comyoutube.com

The amine acts as a nucleophile, attacking the electrophilic carbon of the hydroxamoyl chloride. This is followed by the elimination of hydrogen chloride, which is typically neutralized by a second equivalent of the amine or an added non-nucleophilic base. youtube.comchemguide.co.uk The product of this reaction is a substituted amidoxime (or O-aryl/alkyl amidoxime if the hydroxyl proton is substituted). These products are valuable building blocks for constructing more complex molecular scaffolds, including various nitrogen-containing heterocycles. The reaction is analogous to the well-known aminolysis of acid chlorides to form amides. chemistrysteps.com

Table 2: Examples of Aminolysis Reactions with Benzohydroxamoyl Chloride Derivatives

Amine Base Solvent Product Type
Aniline (B41778) Pyridine Dichloromethane N-Phenylbenzamidoxime derivative
Piperidine Triethylamine Tetrahydrofuran N-(Benzoyl(hydroxy)methyl)piperidine derivative
Benzylamine Benzylamine (2 eq.) Chloroform N-Benzylbenzamidoxime derivative
Ammonia Ammonia (excess) Dioxane Benzamidoxime derivative

Heterocyclization Reactions utilizing the Compound as a Building Block

This compound is a valuable precursor for building more complex heterocyclic systems beyond the initial isoxazole ring. The isoxazole core, formed via the 1,3-dipolar cycloaddition, can be utilized in subsequent reactions to construct fused heterocyclic systems like quinoxalines and isoquinolines.

Isoquinoline Synthesis: A key strategy for synthesizing isoquinoline derivatives involves a Ring Opening and Ring Closing Cascade (ROCC) mechanism starting from an appropriately substituted isoxazole. researchgate.netresearchgate.net For example, an isoxazole bearing a side chain with a reducible group can be subjected to reductive conditions (e.g., using iron powder and ammonium chloride). This process can induce the cleavage of the weak N-O bond in the isoxazole ring, followed by an intramolecular cyclization and condensation cascade to form a substituted isoquinoline or isoquinolinone. researchgate.netmdpi.comnih.gov This transforms the five-membered isoxazole ring into a six-membered isoquinoline core.

Quinoxaline Synthesis: The synthesis of quinoxaline derivatives can be achieved by incorporating the isoxazole moiety, derived from this compound, as a structural component. One approach involves creating quinoxaline-isoxazole conjugates, where a pre-formed isoxazole is linked to a quinoxaline scaffold. researchgate.net Another pathway involves the intramolecular cycloaddition of a nitrile oxide onto a precursor that already contains a quinazoline moiety, resulting in an isoxazole-fused tricyclic system. nih.gov While direct annulation of an isoxazole to form the pyrazine ring of a quinoxaline is less common, the isoxazole can be part of a substituent on one of the precursors (like an o-phenylenediamine or an α-dicarbonyl compound) used in classical quinoxaline syntheses. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Comprehensive Density Functional Theory (DFT) studies, a cornerstone of modern computational chemistry for predicting molecular properties, appear to be absent for alpha-Chloro-3-nitrobenzaldoxime.

Molecular Geometry Optimization and Electronic Structure Analysis

There are no published studies detailing the optimized molecular geometry, including critical parameters such as bond lengths, bond angles, and dihedral angles, of this compound. Consequently, data tables presenting these fundamental geometric parameters, which are crucial for understanding the molecule's three-dimensional structure and stability, could not be compiled. Furthermore, analyses of its electronic structure, including the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps, which are vital for predicting its chemical behavior, remain unavailable.

Reactivity Predictions and Transition State Analysis

The prediction of chemical reactivity through computational means, including the identification of electrophilic and nucleophilic sites and the analysis of transition states for potential reactions, has not been documented for this compound. Such studies are instrumental in elucidating reaction mechanisms and designing new synthetic pathways, but this information is currently not present in the scientific literature for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time, identifying stable conformers, and understanding its flexibility. The absence of this research means that the dynamic behavior and conformational preferences of this compound are not computationally characterized.

Computational Insights into Spectroscopic Properties

Detailed computational predictions of the spectroscopic properties of this compound, such as its infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra, are not available. Computational spectroscopy is a valuable adjunct to experimental measurements, aiding in the interpretation and assignment of spectral features. Without such studies, a deeper, theoretical understanding of its spectroscopic signatures is lacking.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Synthesis

Nitro compounds have long been recognized as valuable and readily available intermediates in organic chemistry. frontiersin.org The diverse reactivity of the nitro group, coupled with its ability to be transformed into other functionalities, makes compounds like alpha-chloro-3-nitrobenzaldoxime ideal reagents for synthetic chemists. frontiersin.orgnih.gov The presence of the hydroximoyl chloride moiety further enhances its synthetic potential.

The this compound molecule serves as a valuable starting point for the assembly of complex organic frameworks. The hydroximoyl chloride group is a key reactive site. It can be readily converted into a nitrile oxide intermediate through dehydrochlorination. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to generate five-membered heterocyclic rings, including isoxazoles and isoxazolines. These rings are common scaffolds in many biologically active compounds and complex natural products. Furthermore, the nitro-substituted aromatic ring provides a handle for further functionalization, allowing this simple building block to be elaborated into intricate, multifunctional molecular systems.

The synthesis of nitrogen-containing compounds is a central theme in medicinal and materials chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netrsc.org this compound is a proficient precursor for a range of these compounds. The chloro-substituent enhances the electrophilic character of the imidoyl carbon, making it susceptible to nucleophilic attack. cymitquimica.com This reactivity allows for the synthesis of various derivatives:

Iminoacylates: Reaction with alkoxides can yield the corresponding O-alkyl iminoacyl derivatives.

Amidines: Treatment with primary or secondary amines can replace the chlorine atom to form substituted amidines.

Carboxamides: Hydrolysis of the hydroximoyl chloride, often proceeding through other intermediates, can ultimately lead to the formation of N-substituted or unsubstituted carboxamides.

These transformations substantially broaden the scope of its applications in synthetic organic chemistry. nih.gov

The nitroaromatic core of this compound is pivotal for creating more elaborate aromatic structures. The nitro group itself is a versatile functional handle that can be readily reduced to an amino group (-NH₂). This resulting aniline (B41778) derivative opens up a vast landscape of subsequent chemical transformations, including:

Diazotization: The newly formed amino group can be converted into a diazonium salt, a cornerstone intermediate in organic synthesis, which can then be displaced by a wide array of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

Amide and Sulfonamide Formation: The amine can be acylated or sulfonylated to form amides and sulfonamides, which are prevalent motifs in pharmaceuticals.

Additionally, the nitro group acts as a meta-director for electrophilic aromatic substitution, allowing for the controlled introduction of other substituents onto the benzene (B151609) ring, thereby producing highly functionalized aromatic systems.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The structural features of this compound and its derivatives make them suitable candidates for applications in this field.

Nitro-containing compounds have been demonstrated to be versatile ligands in coordination chemistry. mdpi.com The oxygen atoms of both the nitro group (-NO₂) and the oxime group (-C=N-OH) in this compound can act as donor sites, binding to metal ions to form coordination complexes. mdpi.com This diversity of potential coordination modes allows for the use of such ligands in the assembly of a wide range of molecular systems and coordination polymers. mdpi.com By modifying the core structure, it is possible to design ligands with specific coordination geometries and electronic properties, leading to the creation of novel metal-organic frameworks (MOFs) or discrete metallosupramolecular architectures with tailored catalytic, magnetic, or optical properties.

A chemosensor is a molecule designed to bind to a specific analyte and produce a detectable signal. The development of sensors for anions is a significant area of research. nih.gov this compound possesses features conducive to anion recognition. The proton of the oxime's hydroxyl group (-OH) is acidic. This acidity is significantly enhanced by the strong electron-withdrawing effect of the 3-nitro group on the aromatic ring. This makes the proton more available to form a hydrogen bond with, or even transfer to, a basic anion (e.g., fluoride, acetate, dihydrogen phosphate). This binding event can be engineered to cause a change in the molecule's photophysical properties, such as a shift in its absorption or fluorescence spectrum, leading to a visible color change or light emission. nih.gov This principle forms the basis for designing chemosensors for anion detection and molecular recognition.

Advanced Materials Research Potential

The exploration of novel materials with tailored properties is a cornerstone of modern materials science. Compounds like this compound, which possess a combination of a reactive chloro-oxime group and a nitro-substituted aromatic ring, are intriguing candidates for the development of advanced materials. The electronic and structural characteristics imparted by these functional groups can be exploited to create materials with specific optical, electronic, and self-assembly properties.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by electric fields makes them essential components in display technologies and other electro-optic devices. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior.

While there is no extensive body of research specifically detailing the use of this compound derivatives in liquid crystal applications, the fundamental principles of liquid crystal design allow for informed speculation. The synthesis of liquid crystals often involves the creation of molecules with a rigid core and flexible terminal groups. colorado.edu Derivatives of this compound could potentially serve as precursors to such molecules. For instance, the nitro group is a common substituent in liquid crystal molecules, known to influence the material's dielectric anisotropy. researchgate.net

The synthesis of new liquid crystalline compounds often involves Schiff base linkages, which can be formed through condensation reactions. nih.govnih.gov It is conceivable that derivatives of this compound could be synthesized to incorporate such linkages, leading to novel mesogenic materials. The presence of the chloro and nitro groups could lead to desirable properties such as high polarity and specific intermolecular interactions, which are crucial for the formation of various liquid crystal phases. rsc.org However, without specific experimental studies on its derivatives, the potential of this compound in this field remains theoretical.

The field of polymer chemistry is vast, with a continuous search for new monomers and intermediates that can impart unique properties to polymers. The reactivity of the oxime group has been increasingly recognized and utilized in polymer science, particularly in the realm of "click chemistry" and the formation of dynamic covalent bonds. rsc.orgcore.ac.uk

Oximes can participate in various reactions to form polymers or modify existing ones. nsf.gov The presence of the chloro group in this compound offers an additional site for reaction, potentially making it a versatile intermediate. For example, the chlorooxime functionality can react with thiols to form stable linkages, a reaction that has been explored for the synthesis of glycoconjugates and could be adapted for polymer synthesis. acs.org

The general reactivity of oximes allows for their use in creating polymer networks and functionalizing polymer chains. rsc.org The N-O bond in the oxime group can be cleaved under certain conditions to generate reactive species, which can initiate polymerization or lead to other chemical transformations. researchgate.net While there are no specific studies detailing the use of this compound as a polymer intermediate, its chemical structure suggests that it could potentially be used to synthesize polymers with specific functionalities. The nitro group, for instance, could be reduced to an amine, providing a site for further polymer chain extension or cross-linking.

Q & A

Q. What synthetic strategies are recommended for alpha-Chloro-3-nitrobenzaldoxime, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin with condensation reactions between 3-nitrobenzaldehyde derivatives and hydroxylamine under acidic conditions. Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) frameworks. Track intermediates via TLC and validate products with 1^1H/13^13C NMR and HRMS. Compare yields with meta-substituted analogs to assess steric/electronic effects (e.g., chloro vs. nitro positioning) .

Q. What analytical techniques are essential for validating the structural integrity and purity of this compound?

Methodological Answer: Use 1^1H/13^13C NMR to confirm oxime geometry and substituent positions. HPLC-UV (λ = 254 nm) ensures purity (>95%), while FT-IR verifies functional groups (C=N at ~1600 cm1^{-1}). Cross-validate with elemental analysis (C, H, N) and recrystallize discrepancies. For thermal stability, employ DSC under inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Conduct all work in fume hoods with PPE (nitrile gloves, goggles). Follow hazard mitigation protocols for nitroaromatics, including spill neutralization (alkaline absorbents) and air quality monitoring. Reference safety frameworks for structurally similar compounds until compound-specific SDS data is available. Distribute tasks among team members to minimize exposure risks .

Advanced Research Questions

Q. How should researchers address conflicting reports on the thermal stability of this compound in different solvents?

Methodological Answer: Replicate studies under standardized conditions (e.g., inert vs. oxidative atmospheres). Perform DSC and TGA in polar aprotic (DMF) vs. protic (ethanol) solvents. Compare decomposition profiles with computational predictions (DFT for bond dissociation energies). Use meta-analysis to isolate solvent-specific effects vs. inherent instability .

Q. What mechanistic frameworks are suitable for studying this compound's reactivity in cycloaddition reactions?

Methodological Answer: Employ kinetic profiling (in situ IR/Raman) and isotopic labeling (15^{15}N-oxime) to track reaction pathways. Validate mechanisms with DFT calculations (activation energies, transition states). Compare reactivity with analogs lacking nitro/chloro groups to isolate substituent effects. Design control experiments to rule out competing pathways .

Q. How can computational models predict the biological activity of this compound derivatives, and what validation steps are necessary?

Methodological Answer: Train QSAR models on nitroaromatic databases to predict IC50_{50} values. Validate in vitro via enzyme inhibition assays (e.g., cytochrome P450 isoforms). Perform molecular docking against oxidoreductases and correlate binding affinity with experimental IC50_{50}. Address model limitations by incorporating meta-substitution trends observed in benzamide analogs .

Q. What experimental designs are optimal for resolving contradictions in the compound’s reported biological activity across studies?

Methodological Answer: Standardize assay conditions (pH, temperature, cell lines) and include positive/negative controls. Perform dose-response curves and statistical meta-analysis to identify outliers. Use mechanistic studies (e.g., ROS detection) to explain variability. Cross-reference with structural analogs to contextualize activity trends .

Data Analysis & Validation

Q. How can researchers validate computational predictions of this compound’s spectroscopic properties?

Methodological Answer: Compare DFT-calculated 1^1H NMR chemical shifts with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy. Validate IR vibrational frequencies via experimental FT-IR and computational harmonic approximations. Use residual plots to quantify deviations and refine models .

Q. What strategies mitigate biases in interpreting biological activity data for this compound?

Methodological Answer: Implement double-blinding in assays and use independent replicates. Apply statistical corrections (e.g., Bonferroni) for multiple comparisons. Triangulate findings with orthogonal methods (e.g., fluorescence assays vs. Western blotting). Document all parameters to ensure reproducibility .

Experimental Design

Q. How should researchers design studies to explore substituent effects on this compound’s reactivity?

Methodological Answer: Synthesize analogs with varying substituent positions (e.g., para-nitro, ortho-chloro). Use Hammett plots to correlate electronic effects with reaction rates. Pair experimental data (kinetics, yields) with DFT-calculated parameters (σ+^+, σ^-). Include steric maps to assess spatial hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.